2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-cyclopentyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O/c17-16(18,19)13-10-14(21-11-20-13)22-5-7-23(8-6-22)15(24)9-12-3-1-2-4-12/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDBKKZEPQQWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, including the formation of the piperazine ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the piperazine ring through cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: Introduction of the trifluoromethyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactivity
The trifluoromethylpyrimidine moiety exhibits strong electrophilic character, enabling SNAr reactions at the 4-position of the pyrimidine ring (Table 2).
Table 2: SNAr Reactivity Profile
| Leaving Group | Nucleophile | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Chloride | Piperazine | K₂CO₃ | 80°C | 62% | |
| Sulfoxide | Cyclohexyl MgCl | Cyclohexyl magnesium chloride | 25°C | 38% |
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Optimized conditions : Replacing sulfoxide with chloride leaving groups and using stronger bases (e.g., Grignard reagents) improves reaction efficiency .
-
Steric effects : The tert-butyl group adjacent to the trifluoromethyl substituent in related analogs reduces reactivity at the 2-position, directing substitutions to the 4-position .
Functional Group Transformations
The ethanone backbone and piperazine ring participate in further derivatization:
Ketone Reactivity
-
Reduction : The carbonyl group can be reduced to secondary alcohols using NaBH₄ or LiAlH₄, though specific data for this compound are unreported.
-
Condensation reactions : Forms Schiff bases with primary amines under acidic conditions, as demonstrated in structurally similar piperazine derivatives .
Piperazine Modifications
-
N-alkylation : Reacts with alkyl halides (e.g., chloroacetonitrile) in DMF/K₂CO₃ to introduce side chains .
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Cross-coupling : Participates in Buchwald-Hartwig amination with aryl halides for arylpiperazine synthesis .
Stability and Degradation
Key stability data :
Scientific Research Applications
Medicinal Chemistry
The compound is a promising scaffold for drug design, particularly targeting various diseases, including:
- Cancer : Its structure allows for the modulation of biological pathways involved in tumor growth and metastasis.
- Infectious Diseases : The compound may exhibit activity against pathogens, making it a candidate for developing new antimicrobial agents.
Biological Studies
2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can be used to investigate:
- Mechanisms of Action : Understanding how the compound interacts with specific receptors or enzymes can provide insights into its therapeutic effects.
- Structure-Activity Relationships : Studies can focus on how modifications to the compound's structure affect its biological activity.
Chemical Research
The compound serves as a model for exploring complex organic synthesis and reaction mechanisms. It can be utilized in:
- Synthetic Methodologies : Developing new synthetic routes that enhance yield and purity.
- Reaction Mechanisms : Investigating the reactivity patterns of trifluoromethyl-substituted pyrimidine derivatives .
Case Studies and Findings
Several studies have highlighted the potential of this compound in various applications:
- Anticancer Activity : Research has shown that compounds with similar structures exhibit potent anticancer properties by inhibiting key enzymes involved in cancer cell proliferation .
- Antimicrobial Properties : A study demonstrated that derivatives of this compound could inhibit the growth of Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent .
- Pharmacological Profiles : Investigations into the pharmacokinetics and pharmacodynamics of related compounds have indicated favorable profiles, including good bioavailability and selectivity towards target enzymes .
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural Variations
The compound belongs to a broader class of piperazine-linked ketones with pyrimidine derivatives. Key structural analogs include:
Key Observations :
- Substitution of pyrimidine with pyridine () or modified pyrimidine substituents () impacts electronic properties and target selectivity.
Pharmacological Activity
- Target Compound : Predicted activity in kinase inhibition (similar to ’s compound 23, a ketohexokinase inhibitor) due to CF₃-pyrimidine motifs .
- Compound 23 () : Explicitly inhibits ketohexokinase, demonstrating the therapeutic relevance of CF₃-pyrimidine-piperazine scaffolds .
Key Insight : The CF₃ group is critical for target binding, while cyclopentyl may improve pharmacokinetics (e.g., half-life) over smaller substituents.
Physicochemical Properties
Analysis :
- The cyclopentyl group increases logP compared to methylpiperidinyl or thiophenyl analogs, suggesting improved membrane permeability but reduced aqueous solubility.
- Pyrimidine-to-pyridine substitution (MK45) introduces polarity, lowering logP .
Biological Activity
2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula: CHFNO
- Molecular Weight: 342.36 g/mol
- CAS Number: 2097929-17-2
The biological activity of this compound is largely attributed to its interaction with various molecular targets, primarily through:
- Piperazine Moiety: Enhances receptor binding affinity and bioavailability.
- Trifluoromethyl Group: Increases lipophilicity, facilitating cell membrane penetration.
- Pyrimidine Ring: Potentially interacts with specific enzymes or receptors, modulating their activity.
Antiparasitic Activity
Research indicates that compounds with similar structures exhibit significant antiparasitic effects. For example, studies on derivatives of pyrimidine have shown promising results against Trypanosoma brucei and Leishmania major, highlighting the potential for 2-cyclopentyl derivatives to exhibit similar activities .
Antidepressant Potential
The compound's structural analogs have been evaluated for their antidepressant properties. In particular, derivatives containing piperazine have shown affinity for serotonin receptors (5-HT receptors), suggesting that 2-cyclopentyl derivatives may also influence mood regulation pathways .
Anti-inflammatory Effects
Compounds with trifluoromethyl substitutions have been noted for their anti-inflammatory properties. Similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Table 1: Summary of Biological Activities
Case Study: Trifluoromethyl Pyrimidine Derivatives
A study focused on the synthesis and evaluation of trifluoromethyl pyrimidine derivatives revealed that modifications at the pyrimidine ring significantly enhanced biological activity against various targets, including parasitic infections and inflammation. The findings suggest that the trifluoromethyl group plays a crucial role in enhancing the pharmacological profile of these compounds .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Couple cyclopentylacetyl chloride with a piperazine derivative (e.g., 4-(6-trifluoromethylpyrimidin-4-yl)piperazine) via nucleophilic acyl substitution.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product.
Yield Optimization :
- Employ anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.
- Optimize stoichiometry (1:1.2 molar ratio of acyl chloride to piperazine) to minimize side reactions.
- Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7).
Reference Synthesis : Similar piperazine-ethanone derivatives were synthesized using crystallographically validated coupling protocols .
Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structural identity and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the cyclopentyl multiplet (δ 1.5–2.1 ppm), piperazine N–CH₂ (δ 2.5–3.5 ppm), and trifluoromethyl pyrimidine (δ 7.8–8.2 ppm for pyrimidine protons; CF₃ appears as a singlet in ¹⁹F NMR at δ -60 to -65 ppm) .
- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to confirm purity (>95%) and molecular ion peak [M+H]⁺ matching the theoretical mass.
- Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values.
Table 1 : Representative Analytical Data for a Related Piperazine-Ethanone Derivative
| Parameter | Observed Value | Theoretical Value |
|---|---|---|
| Molecular Weight | 401.3 g/mol | 401.3 g/mol |
| HPLC Purity | 97.2% | ≥95% |
| ¹H NMR (CDCl₃) | Matched | Reference |
Advanced: How can conformational analysis of the piperazine ring and trifluoromethylpyrimidine moiety inform structure-activity relationship (SAR) studies?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to analyze dihedral angles between the piperazine ring and pyrimidine group. For example, a related compound showed a 45° tilt, influencing receptor binding .
- DFT Calculations : Perform density functional theory (B3LYP/6-31G*) to model low-energy conformers and electrostatic potential surfaces. Compare with experimental data to validate computational models.
- Dynamic NMR : Study ring-flipping kinetics of the piperazine moiety in solution (e.g., DMSO-d₆ at variable temperatures) to assess flexibility.
Advanced: How should researchers address contradictions in biological activity data reported for structurally similar piperazine-pyrimidine derivatives?
Methodological Answer:
Standardize Assay Conditions :
- Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%).
- Validate target engagement via orthogonal methods (e.g., SPR, ITC).
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC₅₀ values may arise from differences in assay pH or incubation time .
Probe Solubility : Measure logP (e.g., shake-flask method) to assess bioavailability discrepancies.
Basic: What storage conditions are recommended to maintain the stability of this compound?
Methodological Answer:
- Short-Term : Store at -20°C in airtight, amber vials under desiccant (silica gel).
- Long-Term : Lyophilize and store at -80°C in argon-purged containers to prevent oxidation.
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .
Advanced: How can molecular docking and MD simulations predict the binding mode of this compound to kinase targets?
Methodological Answer:
Target Selection : Align the trifluoromethylpyrimidine group with ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17).
Docking Workflow :
- Prepare the protein (remove water, add hydrogens) and ligand (assign Gasteiger charges).
- Use AutoDock Vina with a grid box centered on the active site.
MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
